molecular formula C6H12ClNO B2440240 N-(4-chlorobutyl)acetamide CAS No. 28884-94-8

N-(4-chlorobutyl)acetamide

Cat. No.: B2440240
CAS No.: 28884-94-8
M. Wt: 149.62
InChI Key: ZYKGFMGIBSMFRZ-UHFFFAOYSA-N
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Description

N-(4-chlorobutyl)acetamide: is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Acetamide: One common method to synthesize N-(4-chlorobutyl)acetamide involves the alkylation of acetamide with 1-chlorobutane. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Acylation of 4-chlorobutylamine: Another method involves the acylation of 4-chlorobutylamine with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the above-mentioned synthetic routes. The reactions are typically conducted in stainless steel reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: N-(4-hydroxybutyl)acetamide, N-(4-cyanobutyl)acetamide.

    Oxidation: this compound oxides.

    Reduction: N-(4-chlorobutyl)amine.

Scientific Research Applications

Chemistry: N-(4-chlorobutyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of amide compounds on cellular processes. It is also used in the synthesis of biologically active molecules that can be tested for potential therapeutic applications.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new medications that target specific biochemical pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins, where it acts as a cross-linking agent to enhance the properties of the final product .

Mechanism of Action

The mechanism of action of N-(4-chlorobutyl)acetamide involves its interaction with specific molecular targets within cells. The compound can act as an inhibitor or modulator of enzymes involved in various metabolic pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

    N-(4-bromobutyl)acetamide: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

    N-(4-chlorobutyl)formamide: Similar structure but with a formyl group instead of an acetyl group. It may have different chemical properties and applications.

    N-(4-chlorobutyl)propionamide: Similar structure but with a propionyl group instead of an acetyl group.

Uniqueness: N-(4-chlorobutyl)acetamide is unique due to its specific combination of a chlorobutyl group and an acetamide moiety. This combination imparts distinct chemical properties, such as its reactivity in substitution and oxidation reactions, making it valuable for various synthetic and industrial applications .

Properties

IUPAC Name

N-(4-chlorobutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKGFMGIBSMFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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